2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid 2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3 and 23 respectively (the 2alpha,3alpha-stereoisomer). It has been isolated from the leaves of Rosa laevigata. It has a role as a plant metabolite and an anti-inflammatory agent. It is a hydroxy monocarboxylic acid, a triol and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is a natural product found in Rosa laevigata and Salvia virgata with data available.
Brand Name: Vulcanchem
CAS No.: 102519-34-6
VCID: VC0174228
InChI: InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula: C30H48O5
Molecular Weight: 489

2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid

CAS No.: 102519-34-6

Cat. No.: VC0174228

Molecular Formula: C30H48O5

Molecular Weight: 489

* For research use only. Not for human or veterinary use.

2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid - 102519-34-6

Specification

Description 2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid that is olean-12-en-28-oic acid substituted by hydroxy groups at positions 2, 3 and 23 respectively (the 2alpha,3alpha-stereoisomer). It has been isolated from the leaves of Rosa laevigata. It has a role as a plant metabolite and an anti-inflammatory agent. It is a hydroxy monocarboxylic acid, a triol and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is a natural product found in Rosa laevigata and Salvia virgata with data available.
CAS No. 102519-34-6
Molecular Formula C30H48O5
Molecular Weight 489
IUPAC Name (4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
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